3,5-Dibromo-1,1'-biphenyl
Overview
Description
3,5-Dibromo-1,1’-biphenyl is an organic compound belonging to the class of polybrominated biphenyls. It is characterized by the presence of two bromine atoms attached to the biphenyl structure at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Mechanism of Action
- Role : AhR is a ligand-activated transcriptional activator. When bound by 3,5-dibromobiphenyl, AhR translocates to the nucleus and activates gene expression. It plays a crucial role in phase I and II xenobiotic metabolism, including the induction of cytochrome P450 1A1 (CYP1A1) expression .
Target of Action
Biochemical Analysis
Biochemical Properties
It is known to interact with certain enzymes and proteins . It is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .
Cellular Effects
3,5-Dibromo-1,1’-biphenyl has been found to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons . It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3,5-Dibromo-1,1’-biphenyl involves its interaction with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-1,1’-biphenyl can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a brominated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions typically include:
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base (e.g., K2CO3)
- Solvent (e.g., toluene or ethanol)
- Temperature range: 80-100°C
Industrial Production Methods: Industrial production of 3,5-Dibromo-1,1’-biphenyl often involves large-scale bromination of biphenyl using bromine or bromine-containing reagents under controlled conditions. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: Reduction of 3,5-Dibromo-1,1’-biphenyl can lead to the formation of less brominated biphenyls.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted biphenyl derivatives
- Oxidized biphenyl compounds
- Reduced biphenyl compounds
Scientific Research Applications
3,5-Dibromo-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed as a flame retardant in various materials, including plastics and textiles.
Comparison with Similar Compounds
- 3,3’-Dibromo-1,1’-biphenyl
- 4,4’-Dibromo-1,1’-biphenyl
- 3,5-Dibromo-[1,1’-biphenyl]-4-amine
Comparison: 3,5-Dibromo-1,1’-biphenyl is unique due to the specific positioning of the bromine atoms, which influences its reactivity and applications. Compared to its isomers, such as 3,3’-Dibromo-1,1’-biphenyl and 4,4’-Dibromo-1,1’-biphenyl, it exhibits different chemical behaviors and interactions with biological systems .
Properties
IUPAC Name |
1,3-dibromo-5-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHYAKDOWUFGBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075107 | |
Record name | 1,1'-Biphenyl, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16372-96-6 | |
Record name | 3,5-Dibromobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16372-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016372966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17D2L51J63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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